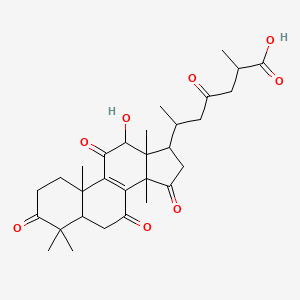

Deacetyl ganoderic acid F

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Deacetyl ganoderic acid F (DeGA F) is a triterpenoid isolated from Ganoderma lucidum, a famous edible and medicinal mushroom used for treatment of dizziness and insomnia in traditional medicine .

Chemical Reactions Analysis

This compound has been studied for its inhibitory effects against lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo . It has been found to inhibit LPS-triggered NO production and iNOS expression and affect the secretion and mRNA levels of relative inflammatory cytokines .Wissenschaftliche Forschungsanwendungen

Neural Inflammation Inhibition

Deacetyl ganoderic acid F (DeGA F), isolated from Ganoderma lucidum, shows promise in inhibiting neural inflammation. This triterpenoid has been found effective against lipopolysaccharide (LPS)-induced inflammation in both in vitro and in vivo studies. It works by inhibiting NO production, iNOS expression, and various pro-inflammatory cytokines. Its mechanism involves the suppression of the NF-κB pathway, evidenced by decreased phosphorylation of IKK and IκB and reduced nuclear translocation of P65. This finding suggests DeGA F's potential as a therapeutic agent for diseases associated with neural inflammation (Sheng, Zhang, Wang, Yang, & Li, 2019).

Energy Reprogramming in Colon Cancer

Ganoderic acid D, a close relative of this compound, has been studied for its impact on colon cancer's energy metabolism. It appears to inhibit the energy reprogramming of colon cancer cells, including glucose uptake and lactate production. This effect is possibly mediated by upregulating the protein expression of SIRT3 and inducing the deacetylation of cyclophilin D. These findings are crucial in understanding how certain compounds like Ganoderic acid D can influence cancer cell metabolism and may open new avenues for cancer treatment (Zhendong, Liang, & Xue, 2018).

Ganoderic Acid Accumulation and Biosynthesis

Research on Ganoderma lucidum, the source of ganoderic acids including this compound, has led to insights into enhancing the production of these compounds. Studies have found that certain conditions and treatments, like sodium acetate supplementation, can significantly increase ganoderic acid content in Ganoderma lucidum fruiting bodies. This is achieved by upregulating key biosynthetic genes and altering metabolic pathways, which points to new methods for increasing the yield of valuable ganoderic acids (Meng, Bai, Zhang, Zhang, Zhou, Mukhtar, Wang, Li, & Wang, 2019).

Wirkmechanismus

Target of Action

Deacetyl ganoderic acid F, a triterpenoid isolated from Ganoderma lucidum, primarily targets microglia and astrocytes . These cells play a crucial role in neuronal inflammation, which is widely reported to be responsible for neurodegenerative disease .

Mode of Action

This compound interacts with its targets, the microglia and astrocytes, by suppressing their activation . This results in the inhibition of lipopolysaccharide (LPS)-induced inflammation both in vitro and in vivo .

Biochemical Pathways

This compound affects the NF-κB pathway . It inhibits LPS-induced activation of this pathway, as evidenced by decreased phosphorylation of IKK and IκB and the nuclear translocation of P65 . This pathway is crucial in the regulation of immune response to infection.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NO production and iNOS expression . It also affects the secretion and mRNA levels of relative inflammatory cytokines . In vivo, this compound treatment effectively inhibited NO production in zebrafish embryos .

Action Environment

It is known that the compound exhibits its effects both in vitro and in vivo , suggesting that it is effective in different environments.

Eigenschaften

IUPAC Name |

6-(12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17,19,25,36H,8-13H2,1-7H3,(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXGGTWKTCLFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(6-methylpyridin-3-yl)methyl]carbamate](/img/structure/B2726548.png)

![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2726563.png)